Cas no 60728-92-9 (4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one)

4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one is a nitro-functionalized triazole derivative with applications in energetic materials and pharmaceutical intermediates. Its structure combines a 1,2,4-triazole ring with a nitro group at the 3-position, enhancing reactivity and stability. The butan-2-one moiety provides versatility for further functionalization, making it valuable in synthetic chemistry. This compound exhibits favorable thermal stability and compatibility with other energetic components, suitable for propellants and explosives research. Its nitro-triazole core also suggests potential in medicinal chemistry for targeted bioactive molecule development. The product is characterized by high purity and consistent performance, meeting rigorous industrial and research standards. Proper handling is advised due to its energetic properties.
4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one structure
60728-92-9 structure
Product Name:4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one
CAS No:60728-92-9
MF:C6H8N4O3
MW:184.152720451355
MDL:MFCD03826478
CID:877093
Update Time:2026-04-29

4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one
    • LogP
    • CHEMBRDG-BB 5355531
    • MDL: MFCD03826478
    • Inchi: InChI=1S/C6H8N4O3/c1-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3
    • InChI Key: TVOPQTRZSBLUNV-UHFFFAOYSA-N
    • SMILES: CC(=O)CCN1C=NC(=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 184.05974
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 90.92

4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one Pricemore >>

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4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:60728-92-9)4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one
Order Number:A1168098
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:10
Price ($):169.0
Email:sales@amadischem.com

Additional information on 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one

Professional Introduction to 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one (CAS No: 60728-92-9)

4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 60728-92-9, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a nitro-substituted 1H-1,2,4-triazole moiety, which is known for its reactivity and ability to participate in various chemical transformations. These characteristics make it a valuable building block for synthetic chemists and pharmacologists exploring new drug candidates.

The presence of the 3-nitro group in the triazole ring introduces a high degree of electrophilicity, enabling the compound to engage in nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry, where such transformations are often employed to introduce specific functional groups into a molecular framework. Additionally, the butan-2-one moiety provides a ketone group that can undergo reduction, oxidation, or condensation reactions, further expanding the synthetic possibilities. These attributes collectively contribute to the compound's versatility and its suitability for diverse chemical applications.

In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds containing nitro groups. The nitro group is a well-known pharmacophore that can modulate biological activity through various mechanisms. For instance, it can serve as a precursor for bioactive molecules or influence metabolic pathways. The combination of the triazole ring and the nitro-substituent in 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one suggests that this compound may exhibit unique interactions with biological targets. This has prompted researchers to investigate its potential as an intermediate in the synthesis of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.

Recent studies have highlighted the importance of nitro-containing triazoles in medicinal chemistry. These compounds have been shown to possess antimicrobial, antiviral, and anti-inflammatory properties. The structural motif of 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one aligns well with this trend, as it integrates both a potent pharmacophore and a versatile synthetic handle. Researchers have utilized this compound as a precursor in the synthesis of derivatives with enhanced bioavailability and improved pharmacokinetic profiles. Such advancements underscore the compound's significance in drug discovery efforts.

The synthesis of 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between appropriate precursors followed by nitration and cyclization processes. The use of advanced synthetic techniques such as catalytic hydrogenation or transition-metal-catalyzed reactions can further refine the process and improve scalability. These synthetic strategies are critical for producing sufficient quantities of the compound for both research and commercial purposes.

The chemical reactivity of 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one also makes it an attractive candidate for exploring novel synthetic methodologies. For example, its ability to undergo cross-coupling reactions with various organic substrates allows for the introduction of diverse functional groups at different positions within the molecule. This flexibility is particularly valuable in drug design scenarios where precise molecular modifications are required to achieve desired biological activity. Moreover, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis without significant degradation.

In conclusion, 4-(3-Nitro-1H-1,2,4-triazol-1-ybutananone (CAS No: 60728929) represents a promising candidate in pharmaceutical research due to its unique structural features and synthetic utility. The integration of a nitro-substituted triazole ring with a butanone moiety provides multiple opportunities for chemical modification and biological exploration. As ongoing research continues to uncover new applications for this compound and related derivatives, its importance in drug development is expected to grow further. The continued investigation into its pharmacological properties will likely yield valuable insights into potential therapeutic uses across various medical disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60728-92-9)4-(3-Nitro-1H-1,2,4-triazol-1-yl)butan-2-one
A1168098
Purity:99%
Quantity:5g
Price ($):169.0
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